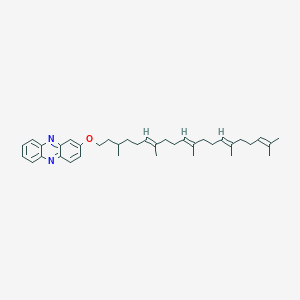

Methanophenazine

Description

Properties

Molecular Formula |

C37H50N2O |

|---|---|

Molecular Weight |

538.8 g/mol |

IUPAC Name |

2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phenazine |

InChI |

InChI=1S/C37H50N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+ |

InChI Key |

VRHMBACMYZITGD-QAAQOENVSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Synonyms |

methanophenazine |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Methanophenazine in Methanogenic Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine, a unique prenylated phenazine (B1670421) derivative, is a critical component of the membrane-bound electron transport chain in several methanogenic archaea, particularly within the order Methanosarcinales. Functioning as a lipophilic electron carrier, it plays a central role analogous to that of quinones in bacterial and mitochondrial respiratory chains. This guide provides a comprehensive overview of the function of methanophenazine, detailing its involvement in the bioenergetic pathways of methanogens. It includes a summary of key quantitative data, detailed experimental protocols for its study, and a visual representation of its function in the electron transport chain. This document is intended to serve as a technical resource for researchers in microbiology, bioenergetics, and those involved in the development of antimicrobial agents targeting methanogens.

Introduction

Methanogens are a diverse group of anaerobic archaea that conserve energy by producing methane (B114726).[1] This process is the terminal step in the anaerobic degradation of organic matter in many environments.[1] A key feature of the energy metabolism in some methanogens, such as Methanosarcina species, is a membrane-bound electron transport chain that generates a proton or sodium ion gradient, which in turn drives ATP synthesis.[1][2] Unlike many other organisms that utilize quinones as their membrane-soluble electron carriers, these methanogens employ a unique cofactor: methanophenazine.[3]

Methanophenazine is a strongly hydrophobic, redox-active molecule embedded in the cytoplasmic membrane.[3] Its structure consists of a 2-hydroxyphenazine (B1496473) moiety linked via an ether bridge to a polyisoprenoid side chain, which anchors it within the lipid bilayer.[4][5] This guide will delve into the specific functions of methanophenazine, its interaction with key enzymatic complexes, and the experimental approaches used to elucidate its role.

Core Function of Methanophenazine in the Electron Transport Chain

Methanophenazine functions as a mobile electron shuttle within the archaeal membrane, mediating electron transfer between various membrane-bound oxidoreductases.[6][7] It accepts electrons from donors such as reduced coenzyme F420 (F420H2) and molecular hydrogen (H2) and transfers them to a terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[4][7] This electron flow is coupled to the translocation of protons across the membrane, establishing an electrochemical gradient that is harnessed by an A1A0-ATP synthase to produce ATP.[8][9]

The key enzymatic complexes that interact with the methanophenazine pool include:

-

F420H2 Dehydrogenase (Fpo): This complex oxidizes F420H2, a key electron carrier in methanogens, and reduces methanophenazine.[4] The Fpo complex is a major site of proton translocation.[10]

-

Membrane-bound Hydrogenases (Vho/Vht): These enzymes catalyze the oxidation of H2 and reduce methanophenazine, linking hydrogen metabolism to the electron transport chain.[3]

-

Heterodisulfide Reductase (HdrED): This terminal oxidase of the respiratory chain catalyzes the reduction of CoM-S-S-CoB to CoM-SH and CoB-SH, the final step in methanogenesis. It accepts electrons from reduced methanophenazine (methanophenazinol).[8][9]

The overall process can be summarized as the oxidation of electron donors (F420H2 or H2) and the subsequent reduction of the terminal electron acceptor (CoM-S-S-CoB), with methanophenazine acting as the crucial intermediary. This electron transport is a primary mechanism of energy conservation in these organisms.

Quantitative Data Summary

The following table summarizes key quantitative data related to methanophenazine and its associated electron transport components.

| Parameter | Value | Organism/Condition | Reference(s) |

| Redox Potential of Methanophenazine (E'₀) | -165 ± 6 mV | Methanosarcina mazei Gö1, pH 7 | |

| Redox Potential of CoM-S-S-CoB (E'₀) | -143 ± 10 mV | pH 7 | |

| Redox Potential of Coenzyme F420 (E'₀) | -340 mV | [11] | |

| Concentration of Methanophenazine | 186 nmol/g (dry weight) | Methanosarcina mazei Gö1 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of methanophenazine.

Extraction and Purification of Methanophenazine

This protocol is adapted from Abken et al. (1998).[5]

Objective: To isolate and purify methanophenazine from the membranes of Methanosarcina mazei.

Materials:

-

Lyophilized cells of Methanosarcina mazei

-

Isooctane (B107328) (oxygen-free)

-

High-Performance Liquid Chromatography (HPLC) system with a silica (B1680970) column

-

Cyclohexane (mobile phase A)

-

Ethyl acetate (B1210297) (mobile phase B)

-

Nitrogen gas

Procedure:

-

Lyophilize washed cell membranes of M. mazei overnight.

-

Extract the lyophilized membranes five times with 25 ml of oxygen-free isooctane under a nitrogen atmosphere to prevent oxidation.

-

Combine the isooctane extracts and concentrate them under a stream of nitrogen.

-

Purify the extract using an HPLC system equipped with a preparative silica column (e.g., Kontrosorb 10 SIL, 10 by 250 mm).

-

Elute the methanophenazine using a gradient of ethyl acetate in cyclohexane. A typical gradient starts at 5% ethyl acetate, increases to 30% over 15 minutes, and then to 100% at 22 minutes, with a flow rate of 4 ml/min.

-

Monitor the elution at 260 nm.

-

Collect the fractions containing methanophenazine and evaporate the solvent under nitrogen. Store the purified methanophenazine in the dark at -20°C.

Functional Characterization in Membrane Vesicles

This protocol describes how to assay the function of methanophenazine (or its soluble analogs) in electron transport using inverted membrane vesicles.

Objective: To demonstrate the role of phenazines in mediating electron transfer from an electron donor to an electron acceptor in membrane vesicles.

Materials:

-

Inverted membrane vesicles from M. mazei

-

2-Hydroxyphenazine (a water-soluble analog of methanophenazine)

-

Reduced coenzyme F420 (F420H2)

-

CoM-S-S-CoB

-

Anaerobic cuvettes

-

Spectrophotometer

-

Buffer A (25 mM MOPS, pH 7, 2 mM dithioerythritol, 1 mg/L resazurin)

Procedure:

-

Preparation of Inverted Membrane Vesicles:

-

Lyse M. mazei cells in Buffer A.

-

Centrifuge at 8,000 x g for 10 minutes to remove cell debris.

-

Centrifuge the supernatant at 120,000 x g for 1 hour to pellet the membranes.

-

Wash the membrane pellet twice with Buffer A by resuspension and centrifugation.

-

Finally, resuspend the washed membranes in Buffer A to obtain the inverted membrane vesicle preparation.[5]

-

-

Assay for F420H2:Phenazine Oxidoreductase Activity:

-

In an anaerobic cuvette, add Buffer A, inverted membrane vesicles, and F420H2 (final concentration ~20 µM).

-

Initiate the reaction by adding 2-hydroxyphenazine.

-

Monitor the oxidation of F420H2 by the decrease in absorbance at 420 nm.[5]

-

-

Assay for Dihydrophenazine:CoM-S-S-CoB Oxidoreductase Activity:

-

Chemically reduce 2-hydroxyphenazine to dihydro-2-hydroxyphenazine.

-

In an anaerobic cuvette, add Buffer A, inverted membrane vesicles, and the reduced 2-hydroxyphenazine.

-

Start the reaction by adding CoM-S-S-CoB (final concentration ~180 µM).

-

Monitor the oxidation of the dihydrophenazine by the increase in absorbance at 425 nm.[5]

-

Determination of Redox Potential by Cyclic Voltammetry

This protocol outlines the general steps for determining the redox potential of methanophenazine.

Objective: To measure the standard redox potential (E'₀) of methanophenazine.

Materials:

-

Electrochemical workstation (potentiostat/galvanostat)

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Purified methanophenazine

-

Phosphate (B84403) buffer (pH 7)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve the purified methanophenazine in a suitable solvent and then dilute it into the phosphate buffer in the electrochemical cell.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

-

Set up the electrochemical workstation for cyclic voltammetry. Define the potential window to scan, ensuring it brackets the expected redox potential of methanophenazine.

-

Perform cyclic voltammetry by sweeping the potential at a defined scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential. The voltammogram will show oxidation and reduction peaks.

-

The midpoint potential (E'₀) is calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Repeat the measurement at different scan rates to check for reversibility.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of methanophenazine in the electron transport chain of Methanosarcina species.

Caption: Electron transport chain in Methanosarcina involving methanophenazine.

Conclusion and Future Directions

Methanophenazine is a cornerstone of energy metabolism in a significant group of methanogenic archaea. Its function as a lipophilic electron carrier enables the coupling of substrate oxidation to the generation of a chemiosmotic gradient, which is essential for ATP synthesis. The elucidation of its structure and function has been a significant advancement in understanding the unique bioenergetics of these organisms.

For drug development professionals, the enzymes that interact with methanophenazine, as well as the biosynthetic pathway of methanophenazine itself, represent potential targets for the development of novel antimicrobial agents specifically aimed at inhibiting methanogenesis. Such inhibitors could have applications in reducing methane emissions from ruminants and other environments, as well as in treating diseases where methanogens are implicated.

Future research should focus on the detailed structural and mechanistic characterization of the supercomplexes involved in the methanophenazine-dependent electron transport chain. Furthermore, a deeper understanding of the regulation of methanophenazine biosynthesis in response to different environmental conditions will provide a more complete picture of the metabolic flexibility of these fascinating microorganisms.

References

- 1. Frontiers | Electron Bifurcation and Confurcation in Methanogenesis and Reverse Methanogenesis [frontiersin.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Methanophenazine - Wikipedia [en.wikipedia.org]

- 4. Reduced coenzyme F420: heterodisulfide oxidoreductase, a proton- translocating redox system in methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coupling of ferredoxin and heterodisulfide reduction via electron bifurcation in hydrogenotrophic methanogenic archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox potentials of methanophenazine and CoB-S-S-CoM, factors involved in electron transport in Methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Energy Conservation by the H2:Heterodisulfide Oxidoreductase from Methanosarcina mazei Gö1: Identification of Two Proton-Translocating Segments | Semantic Scholar [semanticscholar.org]

- 9. Cometabolism of ferrihydrite reduction and methyl-dismutating methanogenesis by Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Methanophenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine, a unique 2-hydroxyphenazine derivative with a polyisoprenoid side chain, is a critical electron carrier in the membrane-bound electron transport chain of certain methanogenic archaea, such as Methanosarcina mazei Gö1. Its discovery was a significant step in understanding the bioenergetics of methanogenesis, particularly in organisms lacking traditional quinones. This guide provides an in-depth overview of the discovery, isolation, and characterization of methanophenazine, including detailed experimental protocols, quantitative data, and a depiction of its role in cellular signaling pathways.

Discovery and Significance

Methanophenazine was first isolated and characterized from the lyophilized membranes of the methanogenic archaeon Methanosarcina mazei Gö1.[1][2][3] This discovery was pivotal as it identified a novel, hydrophobic, redox-active cofactor functioning as an electron carrier in a system previously thought to lack such components.[1] Methanophenazine is the first identified phenazine derivative from archaea and plays a crucial role in the membrane-bound electron transport, linking the oxidation of substrates to the reduction of the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[1][4]

Physicochemical and Spectroscopic Properties

Methanophenazine is a yellow, oily substance that is highly hydrophobic and soluble in organic solvents like petroleum ether and isopentane.[1] Its structure consists of a 2-hydroxyphenazine moiety linked via an ether bridge to a C25 polyisoprenoid side chain.[1][2]

Table 1: Physicochemical and Mass Spectrometry Data for Methanophenazine

| Property | Value | Source |

| Molecular Formula | C37H50N2O | [1] |

| Molecular Mass (Da) | 538 | [1][2][3] |

| Experimental Mass (EI-HRMS) | 538.3930 | [1] |

| Theoretical Mass | 538.3923 | [1] |

| Major Mass Spec Fragments (m/z) | 470, 402, 334, 265 (sequential loss of isoprene units) | [1] |

| Yield from M. mazei Gö1 | 1 mg from 10 g (dry weight) of cells | [1] |

| Concentration in Cells | 186 nmol/g (dry weight) | [1] |

Table 2: UV-Vis Spectroscopic Data for Methanophenazine

| Form | Wavelength (nm) | Characteristics | Source |

| Oxidized | 250, 365 | Absorption maxima | [1] |

| 300, 330, 400 | Shoulders | [1] | |

| Reduced | 250, 295, 500 | New or increased absorption maxima | [1] |

| 365 | Becomes a shoulder | [1] | |

| Extinction Coefficient (425 nm) | 2.3 mM⁻¹ cm⁻¹ | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and characterization of methanophenazine.[1]

Isolation of Methanophenazine from Methanosarcina mazei Gö1

This protocol details the extraction and purification of methanophenazine from cell membranes.

-

Cell Lysis and Membrane Preparation:

-

Harvest M. mazei Gö1 cells and resuspend in a suitable buffer.

-

Lyse the cells using a French press or other appropriate method.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Wash the membrane pellet to remove soluble components.

-

-

Lyophilization and Extraction:

-

Lyophilize the washed membrane pellet overnight to remove all water.

-

Extract the dried membranes five times with 25 ml of isooctane. Ensure the solvent is deoxygenated by evacuating and flushing with nitrogen before use.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Combine the isooctane extracts and concentrate under reduced pressure.

-

Perform preparative HPLC using a Kontrosorb 10 SIL column (10 by 250 mm, 10 µm).

-

Use a mobile phase gradient of cyclohexane (A) and ethyl acetate (B) at a flow rate of 4 ml/min.

-

The gradient profile is as follows: 5% B at 0 min, increasing to 30% B at 15 min, and 100% B at 22 min.

-

Monitor the elution at 260 nm.

-

Collect the fraction corresponding to methanophenazine.

-

Spectroscopic Analysis

-

UV-Vis Spectroscopy:

-

Dissolve the purified methanophenazine in a 1:1 (vol/vol) solution of acetic acid and ethanol to a final concentration of 7 µM.

-

Record the spectrum of the oxidized form from 200 to 600 nm.

-

To obtain the reduced form, add a few crystals of platinum(IV) oxide and incubate under a hydrogen atmosphere for 1.5 hours.

-

Record the spectrum of the reduced form.

-

-

NMR Spectroscopy:

-

Dissolve the purified methanophenazine in deuterated benzene (C6D6) or deuterated methanol (CD3OD).

-

Record 1H, 13C, and 1H,1H shift-correlated NMR spectra on a suitable NMR instrument (e.g., Varian VRX 500).

-

Role in the Electron Transport Chain

Methanophenazine functions as a crucial electron shuttle in the cell membrane of Methanosarcina mazei Gö1. It accepts electrons from two primary donors: an F420-nonreactive hydrogenase and an F420H2 dehydrogenase. The reduced methanophenazine then donates these electrons to the membrane-bound heterodisulfide reductase, which catalyzes the final step in the methanogenic energy conservation pathway: the reduction of CoM-S-S-CoB. This electron transport is coupled to the generation of a proton motive force, which drives ATP synthesis.

Caption: Electron transport chain in M. mazei Gö1 involving methanophenazine.

Biosynthesis Pathway

While the complete biosynthesis pathway of methanophenazine has not been fully elucidated, it is known that the polyisoprenoid side chain is synthesized through the mevalonate or a similar isoprenoid biosynthesis pathway. The phenazine core is likely synthesized from chorismate, a common precursor for aromatic compounds. The final step would involve the attachment of the polyisoprenoid side chain to the 2-hydroxyphenazine core via an ether linkage.

Caption: Proposed biosynthetic pathway of methanophenazine.

Conclusion

The discovery and characterization of methanophenazine have significantly advanced our understanding of the metabolic diversity and energy conservation mechanisms in methanogenic archaea. Its unique structure and function as a membrane-bound electron carrier highlight the novel biochemical strategies evolved by these organisms to thrive in anaerobic environments. Further research into its biosynthesis and the regulation of its expression could open new avenues for manipulating methanogenesis for biotechnological applications and provide novel targets for antimicrobial drug development against methanogens.

References

Methanophenazine: A Technical Guide to its Chemical Structure, Properties, and Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine is a unique, membrane-bound electron carrier essential for the energy metabolism of certain methanogenic archaea, particularly within the genus Methanosarcina. Functionally analogous to quinones in bacterial and eukaryotic respiratory chains, this phenazine derivative plays a pivotal role in the transfer of electrons, coupling redox reactions to the generation of a proton motive force for ATP synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological function of methanophenazine, including detailed experimental protocols and pathway visualizations to support further research and potential therapeutic development.

Chemical Structure and Identification

Methanophenazine is a derivative of 2-hydroxyphenazine, featuring a long, hydrophobic polyisoprenoid side chain attached via an ether linkage. This structural arrangement firmly anchors the molecule within the cytoplasmic membrane of the archaeon.

The precise chemical structure of methanophenazine isolated from Methanosarcina mazei Gö1 has been elucidated as 2-{[(3S,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-yl]oxy}phenazine.[1] Its chemical formula is C₃₇H₅₀N₂O.[2]

Table 1: Chemical Identifiers of Methanophenazine

| Identifier | Value |

| IUPAC Name | 2-{[(3S,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-yl]oxy}phenazine |

| Molecular Formula | C₃₇H₅₀N₂O[2] |

| Molecular Weight | 538.82 g/mol [1] |

| CAS Number | 295327-13-8 |

| PubChem CID | 5281992[2] |

| Synonyms | (-)-(S)-Methanophenazine, 2-(2,3-dihydropentaprenyloxy)phenazine |

Physicochemical Properties

Table 2: Physicochemical Properties of Methanophenazine

| Property | Value | Notes |

| Melting Point | Not reported | Phenazine (parent compound): 172-176 °C.[3] |

| Boiling Point | Not reported | Phenazine (parent compound): 360 °C.[3] |

| Solubility | Soluble in organic solvents (e.g., petroleum ether, isopentane, isooctane).[4] Insoluble in aqueous buffers.[4] | The hydrophobic polyisoprenoid tail dictates its solubility. |

| UV-Vis Absorption (Oxidized) | λmax = 250 nm, 365 nm | In acetic acid-ethanol (1:1, vol/vol). |

| UV-Vis Absorption (Reduced) | λmax = 250 nm, 295 nm, 500 nm | In acetic acid-ethanol (1:1, vol/vol) after reduction with Pt(IV) oxide. |

| Molar Extinction Coefficient | ε₄₂₅ = 2.3 mM⁻¹ cm⁻¹ | For the reduced form. |

| Redox Potential (E°') | Estimated at ~ -165 mV to -255 mV | Based on the redox potential of 2-hydroxyphenazine. |

Biological Function and Signaling Pathway

Methanophenazine is a key component of the membrane-bound electron transport chain in Methanosarcina species. It functions as a mobile electron carrier, shuttling electrons from dehydrogenases to a terminal reductase. This process is coupled to the translocation of protons across the cytoplasmic membrane, establishing a proton motive force that drives ATP synthesis.

The primary pathway involving methanophenazine in Methanosarcina mazei is the F₄₂₀H₂:heterodisulfide oxidoreductase system.[5] In this pathway, the F₄₂₀H₂ dehydrogenase complex (Fpo) oxidizes reduced coenzyme F₄₂₀ (F₄₂₀H₂) and transfers the electrons to methanophenazine. The reduced methanophenazine then diffuses through the membrane and donates its electrons to the heterodisulfide reductase (Hdr), which catalyzes the reduction of the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).

Caption: Electron transport chain in Methanosarcina mazei involving methanophenazine.

Experimental Protocols

Isolation and Purification of Methanophenazine

This protocol is adapted from the methods described for the isolation of methanophenazine from Methanosarcina mazei Gö1.[4]

-

Cell Lysis and Membrane Preparation:

-

Harvest M. mazei cells by centrifugation.

-

Lyse the cells by resuspension in a hypotonic buffer (e.g., 25 mM MOPS, pH 7.0) and mechanical disruption (e.g., French press or sonication).

-

Isolate the cell membranes by ultracentrifugation.

-

Lyophilize the washed membranes to remove water.

-

-

Extraction:

-

Extract the lyophilized membranes multiple times with isooctane under anaerobic conditions to prevent oxidation.

-

Combine the isooctane extracts.

-

-

Purification by HPLC:

-

Concentrate the combined extracts under a stream of nitrogen.

-

Purify the crude extract using high-performance liquid chromatography (HPLC).

-

Column: A silica-based column (e.g., Kontrosorb 10 SIL) is suitable.

-

Mobile Phase: A gradient of ethyl acetate in cyclohexane can be used. For example, a linear gradient from 5% to 30% ethyl acetate over 15 minutes, followed by an increase to 100% ethyl acetate.

-

Detection: Monitor the elution profile using a UV detector at 260 nm.

-

Collect the fractions corresponding to the major peak of methanophenazine.

-

Caption: Workflow for the isolation and purification of methanophenazine.

Characterization of Methanophenazine

-

Mass Spectrometry (MS):

-

Analyze the purified fractions by electron impact mass spectrometry (EI-MS) to confirm the molecular weight (m/z = 538).[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra of the purified compound dissolved in deuterated solvents (e.g., C₆D₆ or CD₃OD) to elucidate the chemical structure.[4]

-

-

UV-Vis Spectroscopy:

-

Record the absorption spectrum of the purified methanophenazine in a suitable solvent (e.g., acetic acid-ethanol, 1:1, vol/vol) from 200 to 600 nm to observe the characteristic peaks of the oxidized form.

-

To obtain the spectrum of the reduced form, add a reducing agent such as platinum(IV) oxide under a hydrogen atmosphere and record the spectrum after the reduction is complete.

-

Biological Activity Assays

Due to the insolubility of methanophenazine in aqueous buffers, its biological activity is often studied using water-soluble analogs, such as 2-hydroxyphenazine.

-

F₄₂₀H₂ Dehydrogenase Activity Assay:

-

Purify F₄₂₀H₂ dehydrogenase from M. mazei.

-

In an anaerobic cuvette, combine buffer, purified F₄₂₀H₂ dehydrogenase, and the water-soluble phenazine analog.

-

Initiate the reaction by adding F₄₂₀H₂.

-

Monitor the oxidation of F₄₂₀H₂ spectrophotometrically by the decrease in absorbance at 420 nm.

-

-

Heterodisulfide Reductase Activity Assay:

-

Use washed membrane preparations or purified heterodisulfide reductase.

-

In an anaerobic cuvette, combine buffer and the reduced form of the phenazine analog (pre-reduced with a catalyst like Pt(IV) oxide and H₂).

-

Add the membrane preparation or purified enzyme.

-

Start the reaction by adding CoM-S-S-CoB.

-

Monitor the oxidation of the reduced phenazine analog by the change in its absorbance at a characteristic wavelength (e.g., 425 nm for reduced 2-hydroxyphenazine).

-

Conclusion and Future Directions

Methanophenazine is a fascinating and vital molecule in the bioenergetics of methanogenic archaea. Its unique structure and function as a membrane-bound electron carrier highlight the diversity of metabolic strategies in the microbial world. Further research into the biosynthesis of methanophenazine and the detailed mechanism of its interaction with its redox partners could provide valuable insights into microbial metabolism and evolution. Moreover, the enzymes of the methanophenazine-dependent electron transport chain could be potential targets for the development of specific inhibitors to control methane production in various environments, a topic of significant interest in the context of global climate change. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore these and other exciting avenues of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Methanophenazine | C37H50N2O | CID 5281992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 92-82-0 CAS MSDS (Phenazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Methanophenazine Biosynthesis in Archaea: A Technical Guide to a Unique Electron Carrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine is a unique, membrane-bound electron carrier found in certain methanogenic archaea, most notably within the genus Methanosarcina. Functionally analogous to quinones in bacterial and eukaryotic respiratory chains, this phenazine (B1670421) derivative plays a critical role in the bioenergetics of methanogenesis. This technical guide provides a comprehensive overview of the current understanding of the methanophenazine biosynthesis pathway. While the synthesis of its polyisoprenoid side chain is partially understood, the formation of the core phenazine ring structure in archaea remains an area of active research. This document summarizes the known biosynthetic steps, presents relevant quantitative data, details key experimental protocols, and provides visual representations of the associated biochemical pathways. This guide is intended to be a valuable resource for researchers in microbiology, bioenergetics, and drug development who are interested in the unique metabolic pathways of archaea.

Introduction

Methanogenic archaea are key players in global carbon cycling, producing methane (B114726) as a metabolic byproduct. Their unique biochemistry includes a suite of novel coenzymes and electron carriers. Among these is methanophenazine, a hydrophobic molecule embedded in the cytoplasmic membrane of organisms like Methanosarcina mazei[1][2]. It consists of a redox-active 2-hydroxyphenazine (B1496473) headgroup attached to a long polyisoprenoid side chain[1][2]. This structure allows it to shuttle electrons between membrane-bound enzyme complexes, contributing to the generation of a proton motive force for ATP synthesis[1][3].

Understanding the biosynthesis of methanophenazine is crucial for a complete picture of methanogen metabolism and may offer novel targets for antimicrobial drug development, particularly for agents aimed at inhibiting methanogenesis. While the biosynthetic pathway of phenazines in bacteria is well-characterized, the corresponding pathway in archaea is largely unknown, suggesting a potentially distinct evolutionary origin and enzymatic machinery[4].

The Structure of Methanophenazine

Methanophenazine is structurally composed of two key moieties:

-

A 2-hydroxyphenazine core: This tricyclic aromatic ring system is the redox-active component responsible for electron transport.

-

A polyisoprenoid side chain: This hydrophobic tail anchors the molecule within the archaeal cell membrane. In Methanosarcina mazei, this has been identified as a C25 pentaisoprenyl chain[2].

The Methanophenazine Biosynthesis Pathway

The complete biosynthesis of methanophenazine in archaea has not yet been fully elucidated. However, insights into the formation of its two constituent parts can be drawn from studies on archaeal isoprenoid synthesis and bacterial phenazine biosynthesis.

Biosynthesis of the Polyisoprenoid Side Chain

The isoprenoid side chain of methanophenazine is synthesized via the mevalonate (B85504) (MVA) pathway, which is the primary route for isoprenoid biosynthesis in archaea[5][6][7]. The direct precursor to the C25 side chain is geranylfarnesyl diphosphate (B83284) (GFDP)[8].

The final step in the formation of this precursor is catalyzed by (all-E) geranylfarnesyl diphosphate synthase . This enzyme has been cloned and characterized from Methanosarcina mazei Gö1[9]. It catalyzes the condensation of isopentenyl diphosphate (IPP) with geranylgeranyl diphosphate (GGPP) to form GFDP[10].

The overall pathway to the isoprenoid side chain precursor is as follows:

Biosynthesis of the 2-Hydroxyphenazine Core: The Knowledge Gap in Archaea

The biosynthesis of the 2-hydroxyphenazine core in archaea is currently unknown. In bacteria, phenazines are derived from chorismic acid, an intermediate in the shikimate pathway[11]. A conserved set of genes, organized in the phz operon (phzA-G), encodes the enzymes that convert chorismic acid to phenazine-1-carboxylic acid (PCA)[12][13]. Further modifications, such as hydroxylation, are carried out by specific enzymes like monooxygenases[14][15].

However, homologs of the bacterial phz genes have not been identified in methanogenic archaea, suggesting that these organisms may utilize a novel pathway for phenazine ring synthesis[4]. The origin of the 2-hydroxyphenazine moiety in methanophenazine remains a significant open question in archaeal biochemistry.

The hypothetical final step in methanophenazine biosynthesis would involve the attachment of the geranylfarnesyl side chain to the 2-hydroxyphenazine core, likely through an ether linkage, as indicated by the final structure[2]. The enzyme catalyzing this prenylation reaction in archaea has not been identified. In some bacteria, O-prenyltransferases have been shown to attach isoprenoid chains to phenazine rings[16].

The following diagram illustrates the known and unknown portions of the overall proposed pathway.

Functional Role of Methanophenazine in the Electron Transport Chain

Methanophenazine functions as a crucial electron shuttle in the respiratory chain of Methanosarcina species. It accepts electrons from various dehydrogenases and donates them to a terminal reductase, coupling electron transport to proton translocation across the membrane.

Key enzymes that interact with the methanophenazine pool include:

-

F420H2 Dehydrogenase (Fpo): Oxidizes reduced coenzyme F420 (F420H2) and reduces methanophenazine. This process is coupled to proton translocation[8].

-

F420-nonreducing Hydrogenase (Vho): Oxidizes H2 and reduces methanophenazine[8].

-

Rnf complex: In some species, this complex oxidizes reduced ferredoxin and reduces methanophenazine, coupled to ion translocation[8].

-

Heterodisulfide Reductase (HdrED): The terminal oxidase that accepts electrons from reduced methanophenazine (methanophenazinol) to reduce the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). This reaction is also coupled to proton translocation[3][17][18].

The central role of methanophenazine in the electron transport chain is depicted below.

Quantitative Data

Quantitative data on the biosynthesis pathway intermediates of methanophenazine are not available due to the unelucidated nature of the pathway. However, kinetic data for the interaction of water-soluble phenazine analogs with the F420H2 dehydrogenase from M. mazei Gö1 have been reported.

| Phenazine Derivative | Km (µM) | Reference |

| 2-Hydroxyphenazine | 35 | [1][2] |

| Phenazine | 250 | [1][2] |

Table 1: Michaelis-Menten constants (Km) of F420H2 dehydrogenase for phenazine derivatives.

Experimental Protocols

Extraction and Purification of Methanophenazine from Methanosarcina mazei

This protocol is adapted from Abken et al. (1998)[2].

Objective: To isolate and purify methanophenazine from the cell membranes of M. mazei.

Materials:

-

Lyophilized cell membranes of M. mazei

-

Isooctane (B107328) (oxygen-free)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reversed-phase HPLC column

-

Nitrogen gas

Procedure:

-

Lyophilize washed cell membranes of M. mazei overnight.

-

Extract the lyophilized membranes five times with 25 ml of oxygen-free isooctane. To remove oxygen, the solvent should be evacuated and flushed with nitrogen gas before use.

-

Combine the isooctane extracts and evaporate the solvent under a stream of nitrogen.

-

Resuspend the residue in a small volume of methanol.

-

Purify the extract by HPLC using a C18 reversed-phase column.

-

Elute with a gradient of methanol in water.

-

Monitor the elution profile at a wavelength of 254 nm.

-

Collect the fractions corresponding to the methanophenazine peak.

-

Verify the purity of the collected fractions by re-injection into the HPLC and by spectroscopic methods (UV-Vis, NMR, Mass Spectrometry).

Workflow Diagram:

Chemical Synthesis of 2-Hydroxyphenazine

This protocol provides a method for the chemical synthesis of the 2-hydroxyphenazine core, as described by Abken et al. (1998)[2], which can be useful for creating standards or for in vitro assays.

Objective: To chemically synthesize 2-hydroxyphenazine.

Materials:

-

1,2,4-Trihydroxybenzene

-

Silver oxide (Ag2O)

-

Diethyl ether

-

Petroleum ether

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

Synthesis of Hydroxyquinone: Synthesize hydroxyquinone from 1,2,4-trihydroxybenzene using silver oxide as an oxidizing agent.

-

Condensation Reaction: React the resulting hydroxyquinone with o-phenylenediamine to form 2-hydroxyphenazine.

-

Purification: Purify the crude product by flash chromatography on a silica gel column.

-

Elution: Elute the column with a mixture of diethyl ether and petroleum ether (e.g., 10:1 v/v).

-

Characterization: Confirm the identity and purity of the synthesized 2-hydroxyphenazine using mass spectrometry and NMR spectroscopy.

Conclusion and Future Directions

Methanophenazine is a vital component of the energy metabolism in certain methanogenic archaea. While its function as a membrane-bound electron carrier is well-established, its biosynthesis remains a significant puzzle. The identification of the geranylfarnesyl diphosphate synthase has illuminated the origin of its isoprenoid side chain, but the pathway for the synthesis of the 2-hydroxyphenazine core in archaea is completely unknown and likely represents a case of convergent evolution with bacterial phenazine biosynthesis.

Future research should focus on:

-

Identifying the genes and enzymes responsible for 2-hydroxyphenazine synthesis in Methanosarcina species. This could involve comparative genomics, transcriptomics, and gene knockout studies.

-

Elucidating the intermediates of the archaeal phenazine biosynthesis pathway. This will require sensitive analytical techniques to detect and identify these likely low-abundance molecules.

-

Characterizing the prenyltransferase that attaches the isoprenoid side chain to the phenazine core.

A complete understanding of the methanophenazine biosynthesis pathway will not only provide fundamental insights into the unique biochemistry of archaea but also present novel targets for the development of specific inhibitors of methanogenesis, with potential applications in agriculture and environmental science.

References

- 1. Isolation and characterization of methanophenazine and function of phenazines in membrane-bound electron transport of Methanosarcina mazei Gö1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional response of Methanosarcina acetivorans to repression of the energy-conserving methanophenazine: CoM-CoB heterodisulfide reductase enzyme HdrED - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of isoprenoids via mevalonate in Archaea: the lost pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenoid biosynthesis in Archaea--biochemical and evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Geranylfarnesyl diphosphate synthase from Methanosarcina mazei: Different role, different evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geranylfarnesyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 11. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes | eLife [elifesciences.org]

- 13. escholarship.org [escholarship.org]

- 14. phzO, a Gene for Biosynthesis of 2-Hydroxylated Phenazine Compounds in Pseudomonas aureofaciens 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced production of 2-hydroxyphenazine in Pseudomonas chlororaphis GP72 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Linchpin of Methanogenic Respiration: A Technical Guide to Methanophenazine's Role in the Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine, a unique phenazine derivative, stands as a critical electron carrier in the respiratory chain of methanogenic archaea, particularly within the genus Methanosarcina. Functionally analogous to quinones in bacterial and eukaryotic systems, this hydrophobic molecule is integral to the bioenergetics of methane production. This technical guide provides an in-depth exploration of methanophenazine's core functions, detailing its interaction with key enzymatic complexes, the thermodynamics of electron transfer, and the experimental methodologies used to elucidate its role. By presenting quantitative data in a structured format and visualizing the involved pathways, this document aims to serve as a comprehensive resource for researchers in microbial physiology, bioenergetics, and those exploring methanogens as targets for drug development.

Introduction

Methanogenic archaea are key players in the global carbon cycle, responsible for the production of methane in anaerobic environments.[1] Their unique metabolism relies on a specialized electron transport chain (ETC) to conserve energy.[1][2] Unlike bacteria and eukaryotes that commonly utilize quinones, many methanogens, notably Methanosarcina species, employ a distinct hydrophobic electron carrier: methanophenazine.[3][4] This document delves into the pivotal role of methanophenazine, providing a detailed overview of its structure, its interactions within the ETC, and the experimental evidence that has defined our understanding of this crucial molecule.

Methanophenazine is a 2-hydroxyphenazine derivative with a polyisoprenoid side chain, rendering it highly hydrophobic and localized to the cell membrane.[5][6] It functions as a mobile electron carrier, shuttling electrons between membrane-bound enzyme complexes. This process is essential for generating a proton motive force, which is subsequently used for ATP synthesis.[7] Understanding the intricacies of methanophenazine-mediated electron transport is fundamental to comprehending methanogen bioenergetics and may reveal novel targets for antimicrobial strategies aimed at mitigating methane emissions.

The Structure and Properties of Methanophenazine

Methanophenazine is a phenazine derivative with a molecular mass of approximately 538 Da.[5][6] Its structure consists of a redox-active 2-hydroxyphenazine headgroup linked via an ether bridge to a hydrophobic polyisoprenoid tail.[5][6] This amphipathic nature firmly anchors the molecule within the archaeal cytoplasmic membrane.

The redox potential of methanophenazine is a key determinant of its function. While direct measurement is challenging due to its insolubility in aqueous solutions, the redox potential of its water-soluble analog, 2-hydroxyphenazine, has been determined to be approximately -165 mV. This positions it as an effective electron acceptor from donors such as reduced coenzyme F420 (F420H₂) (E₀' ≈ -360 mV) and H₂ (E₀' ≈ -420 mV), and as a suitable electron donor to the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[5]

Role in the Electron Transport Chain

Methanophenazine functions as a central hub in the Methanosarcina electron transport chain, mediating electron flow from various donors to the terminal acceptor. The primary electron donors that reduce the methanophenazine pool are membrane-bound hydrogenases and F420H₂ dehydrogenases.[5]

Electron Donors to Methanophenazine

-

F420H₂ Dehydrogenase (Fpo): This multi-subunit complex, homologous to the proton-pumping NADH:ubiquinone oxidoreductase (Complex I) in bacteria and mitochondria, oxidizes F420H₂ in the cytoplasm and transfers the electrons to methanophenazine within the membrane.[5] This process is coupled to the translocation of protons across the membrane, contributing to the proton motive force.[7]

-

Membrane-Bound Hydrogenases (Vho): These enzymes catalyze the oxidation of molecular hydrogen (H₂) and transfer the electrons to methanophenazine.[5] Similar to Fpo, this electron transfer is linked to proton translocation.

Electron Acceptor from Reduced Methanophenazine

The reduced form of methanophenazine (dihydromethanophenazine) donates its electrons to the membrane-bound heterodisulfide reductase (HdrED).[7] This enzyme complex catalyzes the reduction of the terminal electron acceptor, CoM-S-S-CoB, to regenerate the thiol coenzymes CoM-SH and CoB-SH, which are essential for the final step of methanogenesis.[7] The oxidation of dihydromethanophenazine by HdrED is also coupled to proton translocation, further augmenting the electrochemical gradient across the membrane.[7]

A simplified logical flow of the core electron transport process is illustrated below:

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that interact with methanophenazine and its analogs.

Table 1: Kinetic Parameters of F420H₂ Dehydrogenase with Phenazine Analogs

| Electron Acceptor | Kₘ (µM) | Reference |

| 2-Hydroxyphenazine | 35 | [5] |

| Phenazine | 250 | [5] |

Table 2: Specific Activities of Key Enzymes in the Methanophenazine-Dependent Electron Transport Chain

| Enzyme | Substrate(s) | Specific Activity (U/mg protein) | Conditions | Reference |

| F420H₂ Dehydrogenase | F420H₂ + 2-Hydroxyphenazine | 12 | Purified enzyme from M. mazei | [5] |

| Heterodisulfide Reductase | Reduced 2-Hydroxyphenazine + CoM-S-S-CoB | 14-16 | 37°C, Purified enzyme from M. thermophila | [5] |

| Heterodisulfide Reductase | Reduced 2-Hydroxyphenazine + CoM-S-S-CoB | 60-70 | 60°C, Purified enzyme from M. thermophila | [5] |

| Membrane-bound Hydrogenase | H₂ + 2-Hydroxyphenazine | 1.7 | Washed membranes from M. mazei | [5] |

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Experimental Protocols

Isolation and Purification of Methanophenazine from Methanosarcina mazei

This protocol describes the extraction and purification of the hydrophobic electron carrier methanophenazine from the cell membranes of M. mazei.

Materials:

-

Lyophilized cell membranes of M. mazei

-

Isooctane (oxygen-free)

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

Procedure:

-

Lyophilized cell membranes are extracted multiple times with oxygen-free isooctane.

-

The isooctane extracts are combined and concentrated under a stream of nitrogen.

-

The concentrated extract is subjected to HPLC on a C18 reverse-phase column.

-

A gradient of isooctane and ethyl acetate is typically used for elution.

-

Fractions containing methanophenazine are identified by their characteristic absorbance spectrum and collected.

-

The purity of the isolated methanophenazine can be confirmed by mass spectrometry and NMR spectroscopy.[5][6]

The workflow for this process is outlined below:

Assay for F420H₂ Dehydrogenase Activity

This assay measures the activity of F420H₂ dehydrogenase by monitoring the reduction of a phenazine-based electron acceptor.

Materials:

-

Purified F420H₂ dehydrogenase or washed cell membranes

-

Coenzyme F420H₂ (reduced form)

-

2-Hydroxyphenazine (or other phenazine derivative)

-

Anaerobic buffer (e.g., MOPS buffer, pH 7.0, with reducing agents)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in an anaerobic cuvette containing the buffer and the phenazine derivative.

-

Add the enzyme preparation (purified F420H₂ dehydrogenase or washed membranes).

-

Initiate the reaction by adding F420H₂.

-

Monitor the reduction of the phenazine derivative by measuring the decrease in absorbance at a specific wavelength (e.g., 420 nm for 2-hydroxyphenazine).

-

The rate of reaction is calculated from the change in absorbance over time, using the molar extinction coefficient of the phenazine derivative.[5]

-

To determine kinetic parameters (Kₘ and Vₘₐₓ), the assay is performed with varying concentrations of the phenazine derivative while keeping the F420H₂ concentration constant and saturating.

Signaling Pathways and Regulatory Relationships

The electron transport chain involving methanophenazine is a key energy-generating pathway in Methanosarcina. The flux of electrons through this chain is tightly coupled to the proton motive force and subsequent ATP synthesis.

Conclusion and Future Directions

Methanophenazine is a cornerstone of the bioenergetics of Methanosarcina and related methanogens. Its role as a specialized electron carrier highlights the metabolic adaptability of archaea. A thorough understanding of its function and the enzymes with which it interacts is crucial for fields ranging from microbial ecology to biotechnology.

Future research may focus on several key areas:

-

Structural Biology: High-resolution structures of the Fpo and HdrED complexes with bound methanophenazine would provide invaluable insights into the mechanism of electron and proton transfer.

-

Biosynthesis: The biosynthetic pathway of methanophenazine is not fully elucidated. Identifying the enzymes involved could offer novel targets for inhibiting methanogenesis.

-

Drug Development: The uniqueness of methanophenazine and its associated enzymes to methanogens makes them attractive targets for the development of specific inhibitors to control methane emissions from sources such as livestock and agriculture.

This technical guide provides a solid foundation for professionals engaged in these and related areas of research, offering both the conceptual framework and the practical details necessary to advance our understanding of this fascinating molecule.

References

- 1. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 2. Untitled Document [ucl.ac.uk]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Proton translocation in methanogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methanophenazine - Wikipedia [en.wikipedia.org]

Methanophenazine: A Functional Analogue of Quinones in Methanogenic Archaea

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 16, 2025

Abstract

Methanophenazine, a unique phenazine (B1670421) derivative, serves as a critical electron carrier in the respiratory chain of certain methanogenic archaea, particularly within the genus Methanosarcina.[1][2] Functionally analogous to the quinones found in bacterial and eukaryotic electron transport chains, this hydrophobic molecule is a key player in the bioenergetics of methane (B114726) production.[3][4] Unlike organisms that utilize ubiquinone or menaquinone, methanogens have adapted to employ methanophenazine to shuttle electrons between membrane-bound enzyme complexes, contributing to the generation of a proton motive force for ATP synthesis.[5][6] This guide provides a comprehensive overview of methanophenazine, detailing its structure, redox properties, role in the electron transport chain, and the experimental protocols used for its study. This information is of particular relevance to researchers in microbiology, bioenergetics, and those involved in the development of antimicrobial agents targeting methanogenesis.

Introduction: The Unique Bioenergetics of Methanogens

Methanogenic archaea are key players in the global carbon cycle, responsible for the production of billions of tons of methane annually.[7] Their unique metabolism, which allows them to thrive in anaerobic environments, relies on a specialized set of cofactors and enzymes.[5] A crucial aspect of their energy conservation is the membrane-bound electron transport chain, which, in organisms like Methanosarcina mazei, lacks typical quinones.[5] Instead, these archaea utilize methanophenazine, a hydrophobic, redox-active cofactor embedded in the cell membrane.[1][5]

Methanophenazine's function is analogous to that of quinones, mediating electron transfer between various dehydrogenases and terminal reductases.[3] This process is coupled to the translocation of protons across the membrane, establishing the chemiosmotic gradient necessary for ATP synthesis.[4] Understanding the intricacies of methanophenazine's function is not only fundamental to comprehending methanogen physiology but also presents opportunities for the development of targeted inhibitors of methanogenesis, a process with significant environmental and economic implications.

Structure and Physicochemical Properties of Methanophenazine

Methanophenazine is a derivative of 2-hydroxyphenazine (B1496473), featuring a polyisoprenoid side chain attached via an ether linkage.[5][8] This long, hydrophobic tail anchors the molecule within the cytoplasmic membrane. The molecular mass of methanophenazine isolated from Methanosarcina mazei Gö1 has been determined to be 538 Da.[5][8]

Due to its highly hydrophobic nature, methanophenazine is soluble in organic solvents like isooctane (B107328), petroleum ether, and isopentane, but is virtually insoluble in aqueous buffers.[5][9] This property poses challenges for in vitro enzymatic assays, often necessitating the use of water-soluble analogues such as 2-hydroxyphenazine to study its function.[5][8]

Redox Properties

The ability of methanophenazine to act as an electron carrier stems from its capacity to undergo reversible oxidation-reduction reactions. The redox potential of methanophenazine is a critical parameter that dictates its position and function within the electron transport chain. The midpoint potential (E°') of methanophenazine has been determined to be approximately -165 mV (vs. SHE). This potential is intermediate between the electron donors, such as F420H2 (E°' ≈ -360 mV) and H2 (E°' ≈ -420 mV at pH 7), and the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB), which has a redox potential of approximately -140 mV to -177 mV.[9] This places methanophenazine in a thermodynamically favorable position to accept electrons from the dehydrogenases and donate them to the heterodisulfide reductase.

Role in the Electron Transport Chain of Methanosarcina

In Methanosarcina species, methanophenazine functions as a mobile electron carrier, shuttling electrons between membrane-bound dehydrogenases and the terminal heterodisulfide reductase (HdrED).[2][4] This process is a cornerstone of energy conservation in these organisms.

The electron transport chain can be conceptually divided into two main segments:

-

Electron Input: Electrons are introduced into the methanophenazine pool by membrane-bound dehydrogenases. Key enzymes in this step include:

-

F420H2 Dehydrogenase (Fpo): This enzyme complex oxidizes reduced coenzyme F420 (F420H2) and transfers the electrons to methanophenazine.[2][5]

-

F420-nonreducing Hydrogenase (Vho): This enzyme catalyzes the oxidation of molecular hydrogen (H2) and funnels the electrons to methanophenazine, a process that involves a b-type cytochrome.

-

Rnf Complex: In some species like Methanosarcina acetivorans, a ferredoxin:methanophenazine oxidoreductase (Rnf complex) can also serve as an entry point for electrons.[2]

-

-

Electron Output and Energy Conservation: The reduced methanophenazine (dihydromethanophenazine) is re-oxidized by the heterodisulfide reductase (HdrED) .[4] This enzyme complex catalyzes the reduction of the heterodisulfide CoM-S-S-CoB to its thiol forms, CoM-SH and CoB-SH.[5] The transfer of electrons from dihydromethanophenazine (B1237985) to HdrED is coupled to the translocation of protons across the cell membrane, generating a proton motive force that drives ATP synthesis via an A1A0-type ATP synthase.[4]

Experimental Methodologies

The study of methanophenazine and its role in the electron transport chain involves a variety of biochemical and biophysical techniques. Due to its hydrophobicity, many experiments utilize the water-soluble analogue 2-hydroxyphenazine.[5][8]

Isolation and Purification of Methanophenazine

This protocol describes the extraction of methanophenazine from the cell membranes of Methanosarcina mazei Gö1.

Protocol 1: Methanophenazine Extraction

-

Cell Lysis and Membrane Preparation:

-

Harvest M. mazei Gö1 cells and lyse them by suspension in an anaerobic buffer (e.g., 25 mM MOPS, pH 7, with 2 mM dithioerythritol).[5]

-

Centrifuge the cell lysate at a low speed (e.g., 8,000 x g) to remove cell debris.[5]

-

Pellet the membranes from the supernatant by ultracentrifugation (e.g., 120,000 x g for 1 hour).[5]

-

Wash the membrane pellet multiple times with the anaerobic buffer to remove soluble components.[5]

-

Lyophilize the final membrane pellet.[5]

-

-

Extraction:

-

Purification:

Enzyme Assays

Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of electron donors or acceptors.

Protocol 2: F420H2 Dehydrogenase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 25 mM MOPS, pH 7) and F420H2 (e.g., 20 µM).[5]

-

Enzyme Addition: Add a known amount of purified F420H2 dehydrogenase or membrane fraction.[5]

-

Initiation: Start the reaction by adding a water-soluble phenazine derivative (e.g., 2-hydroxyphenazine) as the electron acceptor.[5]

-

Measurement: Monitor the oxidation of F420H2 by the decrease in absorbance at 420 nm.[5]

Protocol 3: Heterodisulfide Reductase Activity Assay

-

Reaction Mixture: In an anaerobic cuvette, prepare a buffer solution containing the heterodisulfide (CoM-S-S-CoB).

-

Enzyme Addition: Add the membrane fraction containing the heterodisulfide reductase.

-

Initiation: Start the reaction by adding reduced 2-hydroxyphenazine as the electron donor.

-

Measurement: Monitor the oxidation of the reduced phenazine by the change in its characteristic absorbance spectrum.[5]

Measurement of Proton Translocation

Proton translocation coupled to electron transport can be measured using inverted membrane vesicles and a sensitive pH electrode.

Protocol 4: Proton Translocation Assay

-

Vesicle Preparation: Prepare inverted membrane vesicles from M. mazei cells.

-

Assay Setup: Suspend the vesicles in a lightly buffered medium in a stirred, anaerobic chamber equipped with a pH electrode.[10]

-

Initiation of Electron Transport:

-

Measurement: Record the change in the external pH. An influx of protons into the vesicles (alkalinization of the medium) indicates proton translocation.[10]

-

Controls: Add a protonophore (e.g., SF 6847) to dissipate the proton gradient and confirm that the observed pH change is due to translocation across the membrane.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to methanophenazine and its analogues in the context of the M. mazei electron transport chain.

Table 1: Kinetic Parameters of F420H2 Dehydrogenase with Phenazine Analogues

| Electron Acceptor | Km (µM) | Specific Activity (U/mg protein) |

| 2-Hydroxyphenazine | 35 | 8.8 |

| 2-Bromophenazine | - | 8.4 |

| Phenazine | 250 | - |

| Phenazine-1-carboxylic acid | - | Less effective |

Data obtained using purified F420H2 dehydrogenase from M. mazei Gö1.[5][8]

Table 2: Redox Potentials of Key Components in the Electron Transport Chain

| Redox Couple | Midpoint Potential (E°' vs. SHE) |

| H2 / 2H+ | ~ -420 mV |

| F420 / F420H2 | ~ -360 mV |

| Methanophenazine / Dihydromethanophenazine | ~ -165 mV |

| CoM-S-S-CoB / CoM-SH + CoB-SH | ~ -140 to -177 mV |

Potentials are approximate and can vary with conditions.[9]

Conclusion and Future Directions

Methanophenazine stands out as a fascinating adaptation in the bioenergetics of methanogenic archaea, effectively replacing the role of quinones in their electron transport chains. Its unique structure and redox properties are finely tuned for its function in the anaerobic environment these organisms inhabit. The study of methanophenazine and its associated enzymes has been instrumental in elucidating the mechanisms of energy conservation in methanogens.

For drug development professionals, the enzymes that interact with methanophenazine, such as the F420H2 dehydrogenase and the heterodisulfide reductase, represent novel targets for the development of specific inhibitors of methanogenesis. Such inhibitors could have applications in reducing methane emissions from various sources and in manipulating microbial communities in industrial and environmental settings.

Future research should focus on the biosynthesis pathway of methanophenazine, which remains largely uncharacterized.[3] A deeper understanding of its synthesis could reveal further targets for inhibition. Additionally, the development of more water-soluble and stable analogues of methanophenazine would greatly facilitate in vitro studies and the screening of potential inhibitors. The continued exploration of this unique cofactor will undoubtedly yield further insights into the diverse and remarkable world of archaeal metabolism.

References

- 1. Methanophenazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. escholarship.org [escholarship.org]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Energy Conservation by the H2:Heterodisulfide Oxidoreductase from Methanosarcina mazei Gö1: Identification of Two Proton-Translocating Segments - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methanophenazine in the Bioenergetics of Methanosarcina

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methanophenazine is a unique, membrane-bound electron carrier endogenous to archaea of the genus Methanosarcina.[1][2][3] Functionally analogous to the ubiquinones (B1209410) and menaquinones found in bacterial and eukaryotic respiratory chains, this fascinating molecule plays a central role in the energy metabolism of these methanogens.[2] As a derivative of 2-hydroxyphenazine (B1496473) linked to a polyisoprenoid side chain, methanophenazine is a critical component of the electron transport system, facilitating the generation of an electrochemical gradient for ATP synthesis.[4] This guide provides an in-depth technical overview of the natural occurrence, function, and experimental analysis of methanophenazine in Methanosarcina, tailored for researchers, scientists, and professionals in drug development who may be interested in the unique metabolic pathways of these organisms as potential targets.

Natural Occurrence and Physicochemical Properties

Methanophenazine is a strongly hydrophobic molecule, a characteristic conferred by its polyisoprenoid tail, which anchors it within the cytoplasmic membrane of Methanosarcina species.[3][5] First isolated from Methanosarcina mazei Gö1, its structure was elucidated as a 2-hydroxyphenazine derivative connected to the isoprenoid chain via an ether linkage.[4] The redox-active nature of the phenazine (B1670421) headgroup allows it to participate in electron transport chains.[4]

Quantitative Data on Methanophenazine and Related Enzyme Kinetics

The concentration of methanophenazine and the kinetic properties of enzymes that interact with its analogs have been quantified in several studies. This data is crucial for understanding the bioenergetic capacity of Methanosarcina.

| Parameter | Organism/Enzyme | Value | Conditions | Reference |

| Methanophenazine Concentration | Methanosarcina mazei Gö1 | 186 nmol/g (dry weight) | Not specified | [6] |

| Methanosarcina acetivorans | Increases from exponential to stationary phase | Growth on methanol | [1] | |

| Methanosarcina barkeri | Increases from exponential to stationary phase | Growth on methanol | [1] | |

| Enzyme Kinetics (Km) | F420H2 dehydrogenase (M. mazei Gö1) | 35 µM (for 2-hydroxyphenazine) | Not specified | [7][8][9][10] |

| F420H2 dehydrogenase (M. mazei Gö1) | 250 µM (for phenazine) | Not specified | [7][8][9][10] | |

| Enzyme Activity (Vmax) | F420H2 dehydrogenase (M. mazei Gö1) | 12 U/mg protein (with 2-hydroxyphenazine) | Not specified | [11] |

| Heterodisulfide reductase (M. thermophila) | 14-16 U/mg protein (with reduced 2-hydroxyphenazine) | 37°C | [11] | |

| Heterodisulfide reductase (M. thermophila) | 60-70 U/mg protein (with reduced 2-hydroxyphenazine) | 60°C | [11] |

Biosynthesis of Methanophenazine

The complete biosynthetic pathway of methanophenazine in Methanosarcina has not yet been fully elucidated.[1] However, it is known to involve the synthesis of a polyisoprenoid side chain, which is then attached to a 2-hydroxyphenazine headgroup.[4] The genes responsible for the synthesis of the polyisoprenoid tail have been identified in Methanosarcina mazei Gö1, including a geranylfarnesyl diphosphate (B83284) synthase.[1] The biosynthesis of the phenazine core in archaea is thought to differ from the well-characterized pathway in bacteria, as homologs to the bacterial phz genes have not been identified in Methanosarcina.[2]

Role in Methane Metabolism and Electron Transport

Methanophenazine is a key electron shuttle in the membrane-bound electron transport chain of Methanosarcina, linking the oxidation of electron donors to the reduction of a terminal acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[2] This process generates an electrochemical proton or sodium ion gradient that drives ATP synthesis.

Electron Transport Pathways Involving Methanophenazine

The specific components of the electron transport chain that interact with methanophenazine can vary between different Methanosarcina species and depend on the growth substrate.

Caption: Electron transport chain in Methanosarcina showing methanophenazine as a central carrier.

In species like M. barkeri and M. mazei, electrons from the oxidation of H₂ by the Vht/Vho hydrogenase or from F₄₂₀H₂ by the Fpo complex (F₄₂₀H₂ dehydrogenase) are transferred to methanophenazine.[12][13] In contrast, M. acetivorans, which cannot utilize H₂, relies on the Rnf complex to transfer electrons from reduced ferredoxin (Fdred) to methanophenazine during acetoclastic methanogenesis.[5][6][7] The reduced methanophenazine (MPH₂) then donates electrons to the terminal oxidase, HdrED (heterodisulfide reductase), which reduces CoM-S-S-CoB.[2]

Experimental Protocols

Extraction and Purification of Methanophenazine

This protocol is adapted from the method used for the isolation of methanophenazine from Methanosarcina mazei Gö1.[4]

1. Preparation of Cell Membranes:

-

Harvest Methanosarcina cells from the late exponential growth phase by centrifugation.

-

Resuspend the cell pellet in an anaerobic buffer (e.g., 25 mM MOPS, pH 7, with 2 mM DTE).

-

Lyse the cells and centrifuge at low speed to remove cell debris.

-

Pellet the membranes by ultracentrifugation (e.g., 120,000 x g for 1 hour).

-

Wash the membrane pellet twice with the same buffer and finally resuspend in a minimal volume.

2. Extraction of Methanophenazine:

-

Lyophilize the washed membranes overnight.

-

Extract the dried membranes multiple times (e.g., 5 times) with an organic solvent such as isooctane (B107328) under an anaerobic atmosphere.

-

Combine the organic extracts.

3. Purification by HPLC:

-

Concentrate the combined extracts.

-

Purify the methanophenazine using high-performance liquid chromatography (HPLC) with a silica (B1680970) column.

-

A suitable gradient could be cyclohexane (B81311) and ethyl acetate.[6]

-

Monitor the elution profile at a wavelength of 260 nm.

-

Collect the fractions containing methanophenazine.

Assay for F420H2 Dehydrogenase Activity

This assay measures the ability of F₄₂₀H₂ dehydrogenase to oxidize F₄₂₀H₂ using a phenazine derivative as an electron acceptor.

1. Reaction Mixture:

-

Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 50 mM Tris-HCl, pH 7.6), a known concentration of purified F₄₂₀H₂ dehydrogenase, and F₄₂₀H₂.

-

The reaction can be initiated by the addition of a water-soluble phenazine analog, such as 2-hydroxyphenazine, due to the insolubility of methanophenazine in aqueous solutions.[4]

2. Spectrophotometric Monitoring:

-

Monitor the oxidation of F₄₂₀H₂ by observing the decrease in absorbance at 420 nm.

-

The specific activity can be calculated using the molar extinction coefficient of F₄₂₀.

3. Determination of Kinetic Parameters:

-

To determine the Km and Vmax, vary the concentration of the phenazine derivative while keeping the concentration of F₄₂₀H₂ constant and measure the initial reaction rates.

Experimental and Logical Workflow

The study of methanophenazine in Methanosarcina involves a multi-step workflow from cultivation to functional analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional response of Methanosarcina acetivorans to repression of the energy-conserving methanophenazine: CoM-CoB heterodisulfide reductase enzyme HdrED - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanophenazine - Wikipedia [en.wikipedia.org]

- 4. Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Methanophenazin: Strukturaufklärung und Totalsynthese eines neuartigen Cofaktors aus methanogenen Archaea [ediss.uni-goettingen.de]

- 9. journals.asm.org [journals.asm.org]

- 10. Isolation and characterization of methanophenazine and function of phenazines in membrane-bound electron transport of Methanosarcina mazei Gö1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The F420H2:heterodisulfide oxidoreductase system from Methanosarcina species. 2-Hydroxyphenazine mediates electron transfer from F420H2 dehydrogenase to heterodisulfide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correlation of Key Physiological Properties of Methanosarcina Isolates with Environment of Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Oxidized Methanophenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanophenazine is a unique, membrane-bound electron carrier essential for the bioenergetics of certain methanogenic archaea, particularly within the genus Methanosarcina.[1][2] Its role is analogous to that of quinones in aerobic respiratory chains. Understanding the spectroscopic characteristics of its oxidized state is crucial for elucidating electron transport mechanisms, developing metabolic models, and identifying potential targets for metabolic engineering or drug development. This guide provides a comprehensive overview of the spectroscopic properties of oxidized methanophenazine, detailed experimental protocols, and a visualization of its central role in the electron transport chain of Methanosarcina mazei.

UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of oxidized methanophenazine is a key identifier and provides insights into its electronic structure. The spectrum is characterized by distinct absorption maxima in both the UV and visible regions.

Absorption Characteristics

In its oxidized form, methanophenazine, extracted from Methanosarcina mazei Gö1, exhibits characteristic absorption peaks. The major absorption maxima are observed at 250 nm and 365 nm, with shoulders at approximately 300 nm, 330 nm, and 400 nm.[3] This complex spectrum is indicative of the conjugated phenazine ring system.

| Spectroscopic Parameter | Value | Reference |

| Absorption Maxima (λmax) | 250 nm, 365 nm | [3] |

| Shoulders | 300 nm, 330 nm, 400 nm | [3] |

| Molar Extinction Coefficient (ε) at 425 nm | 2.3 mM-1 cm-1 | [3] |

Experimental Protocol: UV-Visible Spectroscopy

The following protocol is based on the methodology described for the characterization of methanophenazine from Methanosarcina mazei Gö1.[3]

Objective: To determine the UV-Vis absorption spectrum of oxidized methanophenazine.

Materials:

-

Purified methanophenazine sample

-

Acetic acid

-

Ethanol

-

Uvikon photometer (e.g., model 810, Kontron) or equivalent spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a solution of methanophenazine at a final concentration of 7 µM. Due to its hydrophobic nature, dissolve the sample in a 1:1 (vol/vol) mixture of acetic acid and ethanol.

-

Instrumentation Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable light source.

-

Set the wavelength range to be scanned, for instance, from 200 nm to 600 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the acetic acid-ethanol solvent mixture to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

-

Sample Measurement:

-

Empty the blank cuvette and fill it with the methanophenazine solution.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the absorption spectrum of the oxidized methanophenazine.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) and any shoulder peaks from the resulting spectrum.

-

If the path length of the cuvette is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated at a specific wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of molecules. For oxidized methanophenazine, MS confirms its molecular mass and can provide information about its fragmentation pattern, which is useful for structural confirmation.

Molecular Mass and Fragmentation

The molecular mass of methanophenazine isolated from Methanosarcina mazei Gö1 has been determined to be 538 Da.[1][4][5] In the mass spectrum, the base peak at an m/z of 538 corresponds to the molecular ion [M]+.[3]

| Ion (m/z) | Proposed Fragment |

| 196 | [M]+ (Molecular ion of 2-hydroxyphenazine) |

| 168 | [M - CO]+ (Loss of carbon monoxide) |

Data for 2-hydroxyphenazine from PubChem CID 135441800.[6]

Experimental Protocol: Mass Spectrometry (General)

This protocol provides a general workflow for the analysis of a hydrophobic molecule like methanophenazine using mass spectrometry.

Objective: To determine the molecular mass and fragmentation pattern of oxidized methanophenazine.

Materials:

-

Purified methanophenazine sample

-